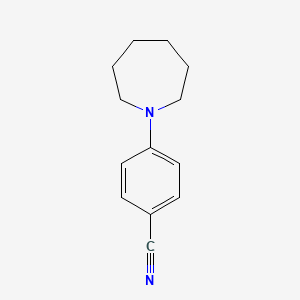

4-(Azepan-1-yl)benzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

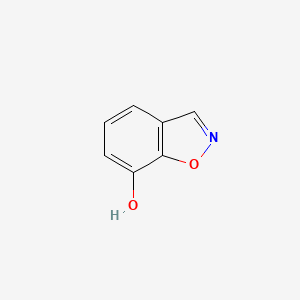

The compound 4-(Azepan-1-yl)benzonitrile is not directly mentioned in the provided papers. However, the papers discuss related compounds and chemical reactions that could be relevant to the analysis of 4-(Azepan-1-yl)benzonitrile. The first paper describes the synthesis of benzofuro[3,2-e][1,4]diazepines, which are heterocyclic compounds that share some structural similarities with azepane derivatives . The second paper investigates the stereochemistry of a cycloaddition reaction involving an azepine derivative and acrylonitrile . These studies provide insights into the chemical behavior of azepane-containing compounds and their reactions with nitriles, which could be extrapolated to 4-(Azepan-1-yl)benzonitrile.

Synthesis Analysis

The synthesis of compounds related to 4-(Azepan-1-yl)benzonitrile involves the condensation of acrylonitrile with other chemical species. In the first paper, the condensation of acrylonitrile with aminobenzofurans is described, leading to derivatives of benzofuro[3,2-b]pyridine . Although the synthesis of 4-(Azepan-1-yl)benzonitrile is not explicitly detailed, similar synthetic strategies could potentially be applied, such as the use of acrylonitrile in a condensation reaction with a suitable azepane-containing precursor.

Molecular Structure Analysis

The molecular structure of related compounds is analyzed in the second paper, where the stereochemistry of the cycloaddition products of acrylonitrile and an azepine N-oxide is determined using 1H NMR . This suggests that nuclear magnetic resonance (NMR) spectroscopy could be a valuable tool for analyzing the molecular structure of 4-(Azepan-1-yl)benzonitrile, providing information on its stereochemistry and the configuration of its substituents.

Chemical Reactions Analysis

The chemical reactions involving azepine derivatives and acrylonitrile are complex, as evidenced by the formation of multiple isomeric cycloaddition products in the second paper . This indicates that 4-(Azepan-1-yl)benzonitrile could also undergo various chemical reactions, potentially leading to a range of products depending on the reaction conditions. The lack of regioselectivity and stereoselectivity observed in the cycloaddition reactions suggests that controlling the outcome of such reactions involving 4-(Azepan-1-yl)benzonitrile may be challenging.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 4-(Azepan-1-yl)benzonitrile are not directly discussed in the provided papers, the studies on related compounds offer some general insights. The reactivity of azepine derivatives with acrylonitrile, as well as the ability to isolate and characterize the reaction products, implies that 4-(Azepan-1-yl)benzonitrile may have distinct physical properties that facilitate its identification and analysis. Techniques such as NMR spectroscopy could be employed to determine these properties and to understand the compound's behavior in various chemical environments.

Applications De Recherche Scientifique

PKB Inhibitors

Novel azepane derivatives, such as 4-(Azepan-1-yl)benzonitrile, have been evaluated for their inhibition of protein kinase B (PKB-alpha) and protein kinase A (PKA). These compounds, based on molecular modeling studies, show promise in the development of plasma-stable and highly active inhibitors (Breitenlechner et al., 2004).

Synthesis of Heterocyclic Compounds

4-(Azepan-1-yl)benzonitrile is used in the synthesis of benzo[3,4]azepino[1,2-b]isoquinolinones, a class of heterocyclic compounds, through ring-closing metathesis reactions. These reactions have been applied to obtain desired compounds in good yield (Van et al., 2011).

Studies on Regio- and Stereoselectivity

The compound has been involved in studies examining regio- and stereoselectivity in reactions with nitrile oxides. These studies combine experimental and theoretical methods to explore the synthesis of 4-azolylisoxazoles and other complex molecules (Efimov et al., 2016).

Nonlinear Optical (NLO) Applications

4-(Azepan-1-yl)benzonitrile derivatives have been studied for their potential in nonlinear optical applications. These studies involve the synthesis and characterization of molecules like 4-(1-cyano-2-(5-methylfuran-2-yl)vinyl)benzonitrile and related compounds, exploring their linear and nonlinear optical properties (Mydlova et al., 2020).

Electrophilic Reagents in Synthesis

It plays a role in the synthesis of various derivatives, like phthalazinone derivatives. This includes reactions with different electrophilic reagents such as anhydrides, chloroacetyl chloride, and others, leading to a wide range of compounds for further study (Mahmoud et al., 2012).

Liquid Crystalline Behavior

Research has been conducted on luminescent 4-(2-(4-alkoxyphenyl)-6-methoxypyridin-4-yl)benzonitriles, with 4-(Azepan-1-yl)benzonitrile as a part of the structure. These studies focus on their liquid crystalline behavior and photophysical properties, revealing insights into their potential applications in materials science (Ahipa et al., 2014).

Safety And Hazards

Benzonitrile, a related compound, is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified as a flammable liquid and has acute oral and dermal toxicity . Precautionary measures include wearing protective gloves/clothing/eye protection/face protection, keeping away from heat/sparks/open flames/hot surfaces, and ensuring adequate ventilation .

Propriétés

IUPAC Name |

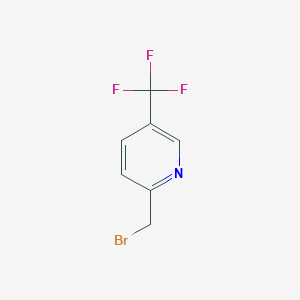

4-(azepan-1-yl)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2/c14-11-12-5-7-13(8-6-12)15-9-3-1-2-4-10-15/h5-8H,1-4,9-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRIDHYKVSWOBHE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C2=CC=C(C=C2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00617152 |

Source

|

| Record name | 4-(Azepan-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00617152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Azepan-1-yl)benzonitrile | |

CAS RN |

162377-67-5 |

Source

|

| Record name | 4-(Azepan-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00617152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-(Dimethylamino)propoxy]benzylamine](/img/structure/B1288721.png)

![2-[3-(Dimethylamino)propoxy]benzylamine](/img/structure/B1288723.png)